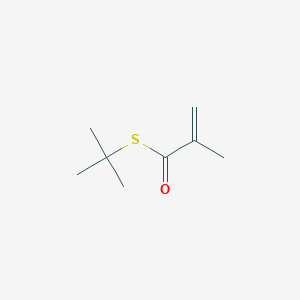![molecular formula C23H23N3OSn B14637671 {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-80-5](/img/structure/B14637671.png)
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure that combines a propylimino group, a triphenylstannyl group, and a cyanamide group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of triphenyltin chloride with a suitable cyanamide derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or toluene is common to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triphenylstannyl group can be substituted with other groups using reagents like halogens or organometallic compounds
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler organotin compounds. Substitution reactions can result in a variety of organotin derivatives .
Applications De Recherche Scientifique
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of {(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and proteins, affecting their function. It may also participate in redox reactions, altering cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyltin chloride: A simpler organotin compound with similar applications in chemistry and biology.
Triphenyltin hydroxide: Another organotin compound used in various industrial applications.
Triphenyltin acetate: Known for its use in organic synthesis and catalysis
Uniqueness
{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
51951-80-5 |
|---|---|
Formule moléculaire |
C23H23N3OSn |
Poids moléculaire |
476.2 g/mol |
Nom IUPAC |
triphenylstannyl N-cyano-N'-propylcarbamimidate |
InChI |
InChI=1S/3C6H5.C5H9N3O.Sn/c3*1-2-4-6-5-3-1;1-2-3-7-5(9)8-4-6;/h3*1-5H;2-3H2,1H3,(H2,7,8,9);/q;;;;+1/p-1 |
Clé InChI |
AUVKTZZVFWWAIR-UHFFFAOYSA-M |
SMILES canonique |
CCCN=C(NC#N)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



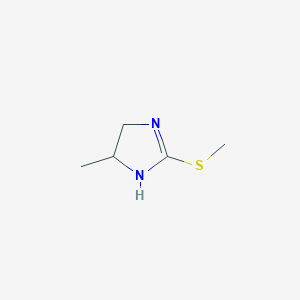
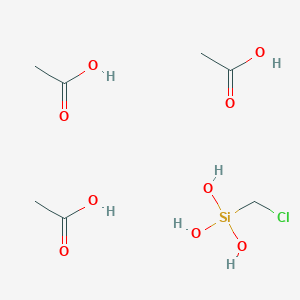


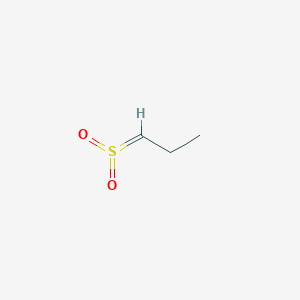
![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
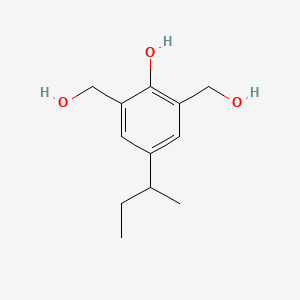
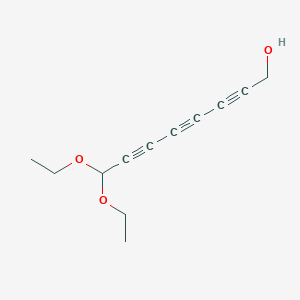
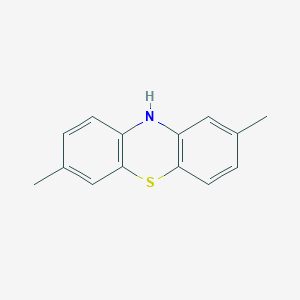
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)

![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
